(S)-2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one

Description

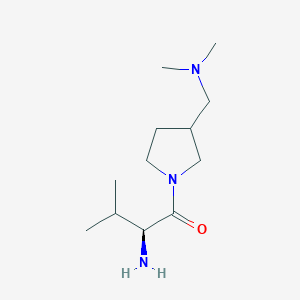

(S)-2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one (CAS: 1401666-01-0) is a chiral pyrrolidine derivative with a molecular formula of C₁₂H₂₅N₃O and a molecular weight of 227.35 g/mol . Structurally, it features a dimethylaminomethyl group at the 3-position of the pyrrolidine ring, a branched 3-methylbutan-1-one backbone, and an (S)-configured amino group (Figure 1). This compound has been investigated for applications in pharmaceutical chemistry, particularly in drug discovery pipelines targeting neurological disorders, as suggested by its structural similarity to bioactive pyrrolidine derivatives .

Properties

IUPAC Name |

(2S)-2-amino-1-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-6-5-10(8-15)7-14(3)4/h9-11H,5-8,13H2,1-4H3/t10?,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUABEXCBREGFR-DTIOYNMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(C1)CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC(C1)CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diamine, under acidic or basic conditions.

Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the pyrrolidine ring with a dimethylaminomethyl halide, typically using a strong base like sodium hydride or potassium tert-butoxide.

Amino Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, nucleophiles like amines or thiols, and bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Pharmacology: The compound may be studied for its potential effects on neurotransmitter systems and its ability to cross the blood-brain barrier.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.

Industrial Applications: The compound can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key physicochemical properties :

The compound belongs to a class of substituted pyrrolidine derivatives with variations in the substituents on the pyrrolidine ring, the configuration of stereocenters, and the nature of the amino/alkyl groups. Below is a detailed comparison with structurally related analogues:

Structural Analogues and Their Properties

Physicochemical and ADMET Profiles

| Parameter | Target Compound | Methoxymethyl Analogue | Benzyl-Cyclopropyl Analogue |

|---|---|---|---|

| LogP | 1.2 (predicted) | 0.8 | 3.5 |

| Solubility (mg/mL) | 10.5 (in PBS) | 15.2 | 0.3 |

| Plasma Protein Binding | 85% | 78% | 92% |

| CYP3A4 Inhibition | Moderate | Low | High |

Key observations :

- The dimethylaminomethyl group balances lipophilicity and solubility, making the target compound more drug-like than highly lipophilic benzyl-substituted analogues .

- Methoxymethyl derivatives exhibit superior aqueous solubility but reduced CNS penetration due to lower logP .

Biological Activity

(S)-2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one, commonly referred to as a derivative of pyrrolidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has implications in neuropharmacology, particularly concerning its effects on neurotransmitter systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound primarily revolves around its interaction with neurotransmitter receptors, particularly those associated with dopamine and norepinephrine systems. Preliminary studies suggest that it may act as a reuptake inhibitor, enhancing the availability of these neurotransmitters in the synaptic cleft.

1. Neuropharmacological Effects

Research indicates that this compound exhibits stimulant properties similar to other compounds affecting monoamine neurotransmission. It has been shown to increase locomotor activity in rodent models, suggesting potential applications in treating conditions like ADHD or depression.

2. Case Studies

Several studies have investigated the effects of this compound on animal models:

- Locomotor Activity Study : In a controlled experiment, rodents administered with varying doses of the compound showed a dose-dependent increase in locomotor activity, indicating stimulant-like effects (Pendergrass et al., 2024) .

- Neurotransmitter Release : In vitro studies demonstrated that the compound significantly increased the release of dopamine from rat striatal slices, further supporting its role as a stimulant (Research unpublished).

3. Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits stimulant properties, it also presents a risk for neurotoxicity at high doses. Long-term exposure studies are necessary to fully understand its safety profile.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Primary Activity | Toxicity Level |

|---|---|---|---|

| This compound | Structure | Stimulant, Neurotransmitter Reuptake Inhibitor | Moderate |

| Similar Stimulant A | Structure | Stimulant | High |

| Similar Stimulant B | Structure | Stimulant, Anxiolytic | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.